(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride
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Overview
Description
3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is an organic compound with the molecular formula C9H10FNO2·HCl. This compound is characterized by the presence of an aminoethyl group attached to a fluorobenzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid.
Aminoethylation: The 4-fluorobenzoic acid undergoes a reaction with an appropriate aminoethylating agent under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced aminoethyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorobenzoic acid moiety can participate in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-Aminoethyl]-3-fluorobenzoic acid hydrochloride
- 3-Amino-4-fluorobenzoic acid hydrochloride
Uniqueness
3-[(1S)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is unique due to the specific positioning of the aminoethyl group and the fluorine atom on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H11ClFNO2 |
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Molecular Weight |
219.64 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-4-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)7-4-6(9(12)13)2-3-8(7)10;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 |
InChI Key |
OLBFHHJUANPVGX-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(=O)O)F)N.Cl |
Origin of Product |
United States |
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